molecular formula C12H11NO2 B13474551 1-(4-Cyanobenzyl)cyclopropane-1-carboxylic acid

1-(4-Cyanobenzyl)cyclopropane-1-carboxylic acid

Cat. No.: B13474551
M. Wt: 201.22 g/mol
InChI Key: QUJLJGCXWIPXCK-UHFFFAOYSA-N
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Description

1-(4-Cyanobenzyl)cyclopropane-1-carboxylic acid is an organic compound characterized by a cyclopropane ring attached to a carboxylic acid group and a 4-cyanobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Cyanobenzyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor followed by functional group transformations. One common method involves the reaction of 4-cyanobenzyl bromide with cyclopropane-1-carboxylic acid in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Cyanobenzyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-Cyanobenzyl)cyclopropane-1-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-(4-Cyanobenzyl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes or receptors. The cyclopropane ring’s strain energy can also play a role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

    1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid: Similar structure but with a methoxy group instead of a nitrile group.

    Cyclopropanecarboxylic acid derivatives: Compounds with various substituents on the cyclopropane ring.

Uniqueness: 1-(4-Cyanobenzyl)cyclopropane-1-carboxylic acid is unique due to the presence of both a nitrile group and a cyclopropane ring, which confer distinct chemical and biological properties. The nitrile group enhances its potential for hydrogen bonding and electronic interactions, while the cyclopropane ring contributes to its structural rigidity and reactivity .

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

1-[(4-cyanophenyl)methyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C12H11NO2/c13-8-10-3-1-9(2-4-10)7-12(5-6-12)11(14)15/h1-4H,5-7H2,(H,14,15)

InChI Key

QUJLJGCXWIPXCK-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=CC=C(C=C2)C#N)C(=O)O

Origin of Product

United States

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